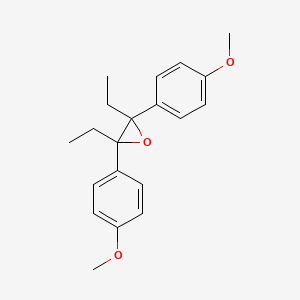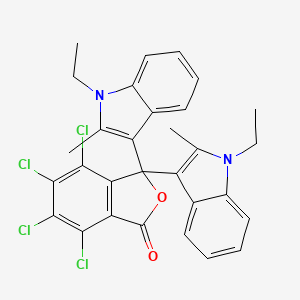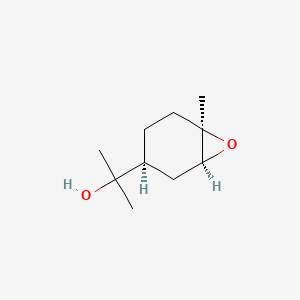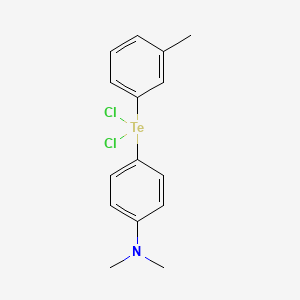
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- is an organotellurium compound that belongs to the chalcogen family, which includes elements like sulfur and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-tolyl group.
Métodos De Preparación
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-tolyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tellurium.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as semiconductors and photovoltaic cells, due to its electronic properties .
Mecanismo De Acción
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with proteins and enzymes, affecting their function and activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparación Con Compuestos Similares
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- can be compared with other similar organotellurium compounds, such as:
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-: This compound has a similar structure but with a nitrophenyl group instead of a tolyl group, leading to different chemical properties and reactivity.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-methoxyphenyl)-: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-ethylphenyl)-: The ethyl group can affect the compound’s solubility and its behavior in various chemical reactions. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
84438-47-1 |
|---|---|
Fórmula molecular |
C15H17Cl2NTe |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
4-[dichloro-(3-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-5-4-6-15(11-12)19(16,17)14-9-7-13(8-10-14)18(2)3/h4-11H,1-3H3 |
Clave InChI |
QFZQEWJGCGRPTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


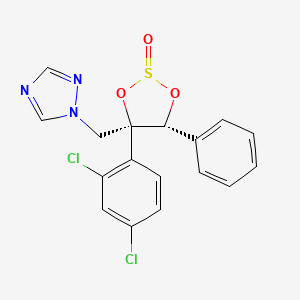
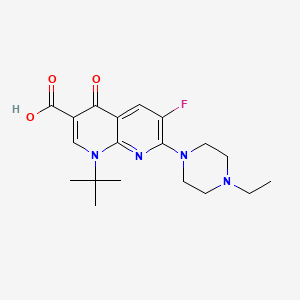
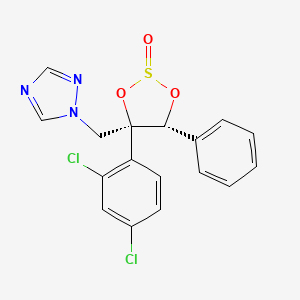
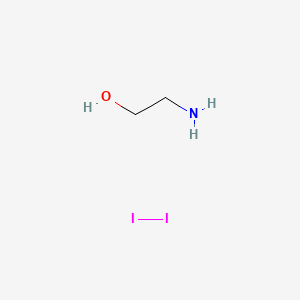
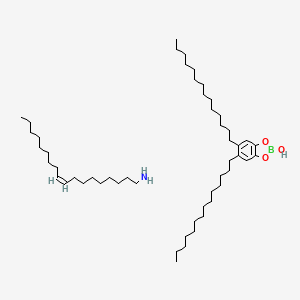
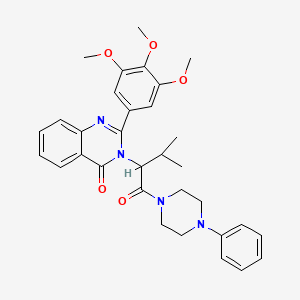
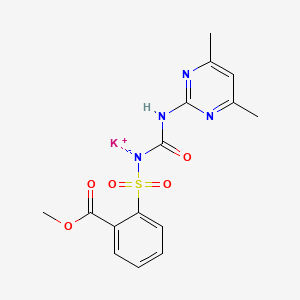

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)


